2-(2,3-Dihydroxyquinoxalin-6-yl)acetic acid
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Overview
Description
2-(2,3-Dihydroxyquinoxalin-6-yl)acetic acid is a chemical compound with the molecular formula C10H8N2O4 and a molecular weight of 220.18 g/mol . This compound belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydroxyquinoxalin-6-yl)acetic acid typically involves the reaction of quinoxaline derivatives with appropriate reagents under controlled conditions. One common method involves the use of 2,3-dihydroxyquinoxaline as a starting material, which is then reacted with bromoacetic acid in the presence of a base such as sodium hydroxide to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydroxyquinoxalin-6-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,3-Dihydroxyquinoxalin-6-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydroxyquinoxalin-6-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, thereby exerting antioxidant or anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound of 2-(2,3-Dihydroxyquinoxalin-6-yl)acetic acid, known for its diverse biological activities.
Quinoxaline-2,3-dione: An oxidized derivative with potential biological activities.
Dihydroquinoxaline: A reduced derivative with different chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8N2O4 |
---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
2-(2,3-dioxo-1,4-dihydroquinoxalin-6-yl)acetic acid |
InChI |
InChI=1S/C10H8N2O4/c13-8(14)4-5-1-2-6-7(3-5)12-10(16)9(15)11-6/h1-3H,4H2,(H,11,15)(H,12,16)(H,13,14) |
InChI Key |
GMUYFSDRHUOSKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CC(=O)O)NC(=O)C(=O)N2 |
Origin of Product |
United States |
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